molecular formula C13H14BrN3O B11809605 (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone

(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone

Cat. No.: B11809605
M. Wt: 308.17 g/mol
InChI Key: ZZPSZSRPIQLZMV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-(6-Bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)ethanone (CAS# 1255936-18-5) is a chiral small molecule featuring a benzimidazole pharmacophore fused with a pyrrolidine scaffold. This compound is of significant interest in medicinal chemistry and oncology research, particularly for the development of novel anticancer agents. The benzimidazole core is a privileged structure in drug design known for its ability to interact with a range of biological targets through mechanisms such as metal ion coordination, π–π stacking, and hydrogen bonding . Derivatives containing this scaffold exhibit a broad spectrum of pharmacological activities, including DNA interaction, enzyme inhibition, and modulation of key cellular pathways crucial for cancer progression, such as the MAPK/ERK pathway . The specific incorporation of a bromo substituent on the benzimidazole ring and a chiral (S)-configured pyrrolidine moiety is designed to optimize binding affinity and selectivity towards specific biological targets. The structural features of this compound make it a valuable chemical tool for structure-activity relationship (SAR) studies aimed at understanding and improving the efficacy, selectivity, and therapeutic index of potential drug candidates . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

1-[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H14BrN3O/c1-8(18)17-6-2-3-12(17)13-15-10-5-4-9(14)7-11(10)16-13/h4-5,7,12H,2-3,6H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

ZZPSZSRPIQLZMV-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde

The benzimidazole core is constructed through cyclocondensation of 4-bromo-1,2-diaminobenzene with glyoxal derivatives. For example, 5-bromo-2-hydroxybenzaldehyde reacts with 2-aminobenzenethiol in methanol under iodine catalysis to form 2-(benzo[d]thiazol-2-yl)-4-bromophenol, which is subsequently oxidized and rearranged. Alternatively, Hantzsch thiazole synthesis using thiourea and α-haloketones provides direct access to brominated benzimidazoles.

Table 1: Representative Conditions for Benzimidazole Formation

Starting MaterialReagents/ConditionsProductYield (%)
5-Bromo-2-hydroxybenzaldehydeI₂, MeOH, rt, 8 h2-(Benzo[d]thiazol-2-yl)-4-bromophenol72
6-Bromo-1-tetraloneThiourea, HCl, refluxTricyclic thiazole amine68

Enantioselective Synthesis of (S)-Pyrrolidine-Ethanone

The chiral pyrrolidine segment is synthesized from (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane yields (S)-2-(pyrrolidin-2-yl)-1H-imidazole, which is subsequently acylated with acetyl chloride or acetic anhydride.

Boc Deprotection and Amidation

A solution of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (10.0 g, 42.14 mmol) in dichloromethane is treated with TFA (24 mL) at 0°C, stirred for 16 h, and concentrated. The crude amine is purified via ion exchange chromatography (SCX-2 silica) with 2 M NH₃/MeOH eluent, yielding (S)-2-(pyrrolidin-2-yl)-1H-imidazole as a brown oil (97%). Subsequent acylation with acetyl chloride in the presence of pyridine affords the ethanone derivative.

Key Spectral Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.44 (s, 1H, NH), 4.25 (t, J = 7.4 Hz, 1H), 3.02–2.95 (m, 2H), 2.10 (s, 3H, COCH₃).

Coupling Strategies for Final Assembly

The benzimidazole and pyrrolidine-ethanone subunits are coupled via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A Stille reaction using bis(tributyltin) reagents or Ullmann-type coupling with copper catalysts has been employed for similar systems.

Buchwald-Hartwig Amination

In a representative procedure, 6-bromo-1H-benzo[d]imidazole-2-carbaldehyde (1.2 eq) is reacted with (S)-1-(pyrrolidin-2-yl)ethanone (1.0 eq) in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 h. The reaction mixture is filtered through Celite®, concentrated, and purified via flash chromatography (EtOAc/hexanes) to yield the title compound (62%).

Table 2: Optimization of Coupling Reaction Parameters

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃/XantphosCs₂CO₃Toluene11062
CuI/1,10-phenanthrolineK₃PO₄DMF10048

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN). LC-MS analysis confirms molecular ion peaks at m/z 308.17 [M+H]⁺, consistent with the molecular formula C₁₃H₁₄BrN₃O. Chiral HPLC (Chiralpak IA, hexane/EtOH 80:20) verifies enantiomeric excess >99%.

Challenges and Alternative Routes

Stereochemical Integrity

Maintaining the (S)-configuration during acylation requires stringent control of reaction conditions. Use of bulky acylating agents (e.g., pivaloyl chloride) or low temperatures (−20°C) minimizes epimerization.

Bromine Substitution Effects

Electron-withdrawing bromine at the 6-position deactivates the benzimidazole ring, necessitating elevated temperatures in coupling steps. Microwave-assisted synthesis (150°C, 30 min) improves yields to 75% while reducing side products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the benzimidazole ring.

    Substitution: Halogen substitution reactions might be common due to the presence of the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Structural Properties

The compound features a pyrrolidine ring substituted with a benzimidazole moiety, which is known for its diverse biological activities. The presence of bromine enhances its reactivity and potential interactions with biological targets. The molecular formula is C13H13BrN3OC_{13}H_{13}BrN_3O, with a molecular weight of approximately 288.14 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. A study reported that certain benzimidazole derivatives had minimum inhibitory concentrations (MIC) below 1 µg/mL against these microorganisms .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells. Research indicates that modifications in the benzimidazole structure can enhance cytotoxicity against various cancer cell lines .

Molecular Probes

The compound can serve as a molecular probe in biochemical assays, particularly in studies involving protein interactions and enzyme inhibition. Its ability to bind selectively to certain receptors makes it a valuable tool for studying biological pathways and mechanisms of disease.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent bromination of the benzimidazole moiety. Various synthetic routes have been developed to optimize yield and purity, which are crucial for biological testing.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of benzimidazole derivatives highlighted the potential of compounds like this compound against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized various assays to determine MIC values and observed significant activity at low concentrations, suggesting that this class of compounds could lead to new antibiotics .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of related benzimidazole derivatives demonstrated that they could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated that modifications to the benzimidazole structure could enhance therapeutic efficacy, paving the way for further development of this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site of an enzyme or modulating receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
(S)-1-(2-(6-Bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)ethanone Benzimidazole + pyrrolidine 6-Bromo, ethanone, (S)-configuration C₁₃H₁₃BrN₃O ~323.17 (calculated)
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) Benzimidazole 2-Bromo, ethanamine C₁₀H₁₁BrN₃ 253.12
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g) Benzamide + imidazole Hexyloxy, Gly-Phe-NH₂ conjugate C₃₄H₄₁N₅O₅ 631.73
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone Phenyl + imidazole 4-Imidazolylphenyl, ethanone C₁₁H₉BrN₂O 281.11

Key Observations:

  • Substituent Position: The target compound’s 6-bromo substitution on benzimidazole contrasts with the 2-bromo position in Compound 6d .
  • Backbone Complexity: The benzamide derivative (Compound 2g) incorporates a peptide-like chain, enhancing hydrophilicity and hydrogen-bonding capacity compared to the target compound’s pyrrolidine-ethanone system.
  • Ketone Reactivity: Both the target compound and 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone share an ethanone group, suggesting comparable susceptibility to nucleophilic attack or redox reactions.

Biological Activity

(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing from various studies and data sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄BrN₃O
  • Molecular Weight : 308.17 g/mol
  • CAS Number : 1255936-18-5

The compound features a bromo-substituted benzimidazole moiety linked to a pyrrolidine ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown potential against various bacterial strains.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus< 1High
Escherichia coli3.9 - 7.8Moderate
Candida albicans4.0Moderate

The minimum inhibitory concentration (MIC) values suggest that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anticancer Activity

Studies have indicated that compounds with similar structural features to this compound may possess anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzimidazole Ring : Known for its ability to interact with biological targets, enhancing antimicrobial and anticancer effects.
  • Pyrrolidine Moiety : Contributes to the lipophilicity and bioavailability of the compound, facilitating cellular uptake.

Research has shown that substituents on the benzimidazole ring significantly influence activity. For example, bromination at the 6-position enhances antimicrobial efficacy compared to unsubstituted derivatives .

Case Studies

A study conducted on related benzimidazole derivatives demonstrated their effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The compounds exhibited IC50 values indicating potent enzyme inhibition, suggesting therapeutic potential for parasitic infections .

Another investigation focused on the synthesis of pyrrolidine derivatives showed promising results in inhibiting bacterial growth, with some compounds achieving MIC values as low as 0.0039 mg/mL against Staphylococcus aureus .

Q & A

Q. What are the optimized synthetic routes for (S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with a pyrrolidine derivative in dioxane, using anhydrous K₂CO₃ as a base. Post-reaction, the product is precipitated in ice-water, filtered, and recrystallized from ethanol to achieve >95% purity. Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the stereochemistry (S-configuration) and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., ethanone C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate molecular weight and purity. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. How should researchers select solvents and reagents for derivatization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the ethanone moiety. For bromine displacement, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Reagents like NaBH₄ or LiAlH₄ reduce ketones to alcohols, while m-CPBA oxidizes imidazole rings. Always conduct reactions under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. selectivity) be resolved?

  • Methodological Answer : Discrepancies often arise from experimental variability. Standardize assays using multiple cell lines (e.g., HEK293 for baseline toxicity, MCF-7 for cancer-specific activity). Include positive controls (e.g., doxorubicin) and validate results via dose-response curves (IC₅₀ calculations). Replicate experiments under controlled humidity/temperature to minimize matrix degradation, as seen in organic wastewater studies .

Q. What in silico strategies predict the compound’s target selectivity and pharmacokinetics?

  • Methodological Answer : Molecular docking (AutoDock Vina) against EGFR or histone deacetylases identifies potential binding pockets. ADMET prediction tools (e.g., SwissADME) assess bioavailability (%ABS), blood-brain barrier permeability, and CYP450 interactions. MD simulations (GROMACS) refine binding stability over 100 ns trajectories. Cross-validate with experimental IC₅₀ and LogP values .

Q. What is the mechanistic role of the bromine substituent in reactivity and bioactivity?

  • Methodological Answer : The 6-bromo group enhances electrophilicity, facilitating cross-coupling (e.g., Buchwald-Hartwig amination). In bioactivity, bromine increases lipophilicity (LogP +0.5), improving membrane penetration. However, it may sterically hinder target binding—compare brominated vs. non-brominated analogues via SAR studies. Use X-ray crystallography to map halogen bonding in protein complexes .

Q. How can derivatives be designed to enhance metabolic stability without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine ring to reduce CYP3A4-mediated oxidation. Replace the ethanone with a bioisostere (e.g., 1,2,4-oxadiazole) to resist hydrolysis. Deuterate labile C-H bonds to prolong half-life. Validate stability in microsomal assays and compare plasma protein binding (SPR analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.